3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-

Description

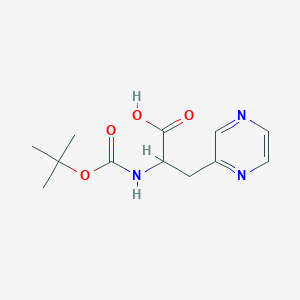

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- (abbreviated as Boc-3-Pyrazin-2-ylalanine) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- A pyrazine ring at the β-position of the alanine backbone, providing electron-deficient aromatic character.

- An N-t-butyloxycarbonyl (Boc) protecting group, which stabilizes the amine during synthetic procedures and is cleaved under acidic conditions.

This compound is valued for its ability to introduce pyrazine-based pharmacophores into peptides, enabling hydrogen bonding, π-π stacking, or metal coordination in target interactions. Its applications span drug discovery, enzyme inhibition studies, and bioconjugation .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVJDYKVIJZYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209527-06-0 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and diketones.

Attachment to Alanine: The pyrazine ring is then attached to the alanine backbone through a condensation reaction.

Protection with t-Butyloxycarbonyl Group: The final step involves protecting the amino group of the alanine with a t-butyloxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- undergoes various chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the pyrazine ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, acetic acid, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecule. The t-butyloxycarbonyl group protects the amino group during synthesis but is removed under acidic conditions to reveal the active form of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-3-Pyrazin-2-ylalanine is compared below with analogs sharing heterocyclic side chains or Boc-protected frameworks. Key differences in physicochemical properties and biological relevance are highlighted.

Table 1: Structural and Functional Comparison

*LogP values are estimated based on substituent hydrophobicity.

Key Findings :

Heterocyclic Influence: Pyrazine (Boc-3-Pyrazin-2-ylalanine) enhances polarity compared to benzene (Boc-Phe) but is less polar than pyridine. Its electron-deficient nature facilitates unique binding interactions in enzyme-active sites. Pyridazine (I-6230) and isoxazole (I-6273) in non-amino acid derivatives exhibit distinct solubility and stability profiles, favoring kinase or anti-inflammatory applications .

Solubility and Stability :

- Boc-3-Pyrazin-2-ylalanine’s moderate LogP (~1.2) improves aqueous solubility over Boc-Phe (LogP ~2.5), critical for peptide delivery.

- Unlike I-6273 (prone to hydrolysis), Boc-3-Pyrazin-2-ylalanine’s stability is governed by Boc deprotection, making it compatible with solid-phase peptide synthesis.

Biological Activity :

- Boc-3-Pyrazin-2-ylalanine is preferred in peptide therapeutics for introducing polar-aromatic motifs, whereas ethyl benzoate derivatives (e.g., I-6230) are optimized for small-molecule enzyme inhibition .

Research Implications

- Drug Design : The pyrazine moiety’s dual role in solubility and target binding positions Boc-3-Pyrazin-2-ylalanine as a versatile building block, contrasting with bulkier hydrophobic analogs like Boc-Phe.

- Synthetic Utility : Its acid-labile Boc group allows orthogonal deprotection in multi-step syntheses, unlike base-sensitive Fmoc-protected analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.